Azelaic acid is a saturated dicarboxylic acid found naturally in wheat, rye, and barley. It is also produced by Malassezia furfur, also known as Pityrosporum ovale, which is a species of fungus that is normally found on human skin. Azelaic acid is effective against a number of skin conditions, such as mild to moderate acne, when applied topically in a cream formulation of 20%. It works in part by stopping the growth of skin bacteria that cause acne, and by keeping skin pores clear. Azelaic acid's antimicrobial action may be attributable to inhibition of microbial cellular protein synthesis.
Azelaic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
The physiologic effect of azelaic acid is by means of Decreased Protein Synthesis, and Decreased Sebaceous Gland Activity.
Azelaic acid has been reported in Tuber indicum, Streptomyces nigra, and other organisms with data available.
Azelaic Acid is a naturally occurring dicarboxylic acid produced by Malassezia furfur and found in whole grain cereals, rye, barley and animal products. Azelaic acid possesses antibacterial, keratolytic, comedolytic, and anti-oxidant activity. Azelaic acid is bactericidal against Proprionibacterium acnes and Staphylococcus epidermidis due to its inhibitory effect on the synthesis of microbial cellular proteins. Azelaic acid exerts its keratolytic and comedolytic effects by reducing the thickness of the stratum corneum and decreasing the number of keratohyalin granules by reducing the amount and distribution of filaggrin in epidermal layers. Azelaic acid also possesses a direct anti-inflammatory effect due to its scavenger activity of free oxygen radical. This drug is used topically to reduce inflammation associated with acne and rosacea.
AZELAIC ACID is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and has 3 approved and 3 investigational indications.
Azelaic acid is a saturated dicarboxylic acid found naturally in wheat, rye, and barley. It is a natural substance that is produced by Malassezia furfur (also known as Pityrosporum ovale), a yeast that lives on normal skin. It is effective against a number of skin conditions, such as mild to moderate acne, when applied topically in a cream formulation of 20%. It works in part by stopping the growth of skin bacteria that cause acne, and by keeping skin pores clear. Azelaic acid's antimicrobial action may be attributable to inhibition of microbial cellular protein synthesis.
RN given refers to parent cpd; structure
Azelaic Acid
CAS No.: 26776-28-3
Cat. No.: VC13307415
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26776-28-3 |
|---|---|
| Molecular Formula | C9H16O4 |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | nonanedioic acid |
| Standard InChI | InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13) |
| Standard InChI Key | BDJRBEYXGGNYIS-UHFFFAOYSA-N |
| Canonical SMILES | C(CCCC(=O)O)CCCC(=O)O |
| Boiling Point | 357.1 °C; 287 °C at 100 mm Hg BP: 365 °C (decomposes) Distills above 360 °C with partial anhydride formation. BP: 286.5 °C at 100 mm Hg; 265 °C at 50 mm Hg; 237 °C at 15 mm Hg; 225 dg C at 10 mm Hg |
| Colorform | Monoclinic prismatic needles Yellowish to white crystalline powder Leaflets or needles |
| Flash Point | 210 °C (closed cup) |
| Melting Point | 160.5 °C 106.5 °C |
Introduction
Chemical Structure and Physicochemical Properties
Azelaic acid, systematically named nonanedioic acid, belongs to the class of saturated dicarboxylic acids. Its structure comprises a nine-carbon chain with carboxyl groups at both termini, represented by the SMILES notation . This linear configuration contributes to its solubility characteristics, with a water solubility of 2.14 g/L at standard temperature and pressure .
Key Physicochemical Parameters
The compound's physical properties are critical for formulation development and biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 188.223 g/mol |
| Melting Point | 109–111°C |
| Boiling Point | 286°C |
| Density | 1.443 g/mL |
| Refractive Index | 1.4303 at 111°C |
| Hydrogen Bond Donors | 4 |
| Rotatable Bond Count | 8 |
These properties enable azelaic acid to maintain stability under physiological conditions while permitting penetration through the stratum corneum in topical applications . The dual carboxyl groups facilitate salt formation, enhancing solubility in pharmaceutical vehicles like gels and foams .
Mechanisms of Biological Action
Azelaic acid exerts its therapeutic effects through five primary mechanisms, making it particularly effective in dermatological conditions:
Antibacterial Activity
The compound non-specifically traverses bacterial membranes via ion transporters, disrupting pH homeostasis by lowering intracellular pH . This forces bacteria to expend excess energy maintaining proton gradients, ultimately leading to cell death. Additionally, azelaic acid inhibits thioredoxin reductase, a critical enzyme for bacterial DNA and protein synthesis . These dual mechanisms explain its efficacy against Cutibacterium acnes, the primary pathogen in acne vulgaris, without inducing antibiotic resistance .
Anti-Inflammatory Effects
Azelaic acid modulates the arachidonic acid cascade, reducing the production of pro-inflammatory cytokines such as IL-1β and TNF-α. It scavenges reactive oxygen species (ROS) through its antioxidant capacity, decreasing oxidative stress in rosacea and acne lesions . Clinical studies demonstrate a 40–60% reduction in inflammatory lesion counts compared to vehicle controls .
Antimelanogenic Properties
By competitively inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis, azelaic acid reduces hyperpigmentation in melasma. It also interferes with mitochondrial oxidoreductase activity in hyperactive melanocytes, normalizing melanosome maturation . In comparative trials, 20% azelaic acid showed superior global improvement scores versus 2% hydroquinone () .
Keratinization Normalization
Azelaic acid downregulates filaggrin expression and modulates keratinocyte proliferation, preventing follicular hyperkeratosis in acne pathogenesis . This action complements its anti-comedogenic effects, reducing sebum oxidation and subsequent inflammation .
Microbiome Modulation
A 28-day study of 15% azelaic acid gel application in acne patients revealed significant shifts in cutaneous microbiota:
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22% reduction in Staphylococcus populations
-
37% increase in Lactobacillus colonies
Clinical Applications and Efficacy Data
Acne Vulgaris
Sixteen randomized controlled trials (RCTs) validate azelaic acid's efficacy in mild-to-moderate acne:
| Parameter | Azelaic Acid 20% | Vehicle | Erythromycin 2% |
|---|---|---|---|
| Inflammatory Lesion Reduction | 58.3% | 38.1%* | 49.7%* |
| Global Improvement Rate | 72.4% | 51.2%* | 64.9% |
| p < 0.01 vs. azelaic acid |
Azelaic acid's comedolytic activity and anti-inflammatory profile make it suitable for prolonged use, with tolerability superior to retinoids in sensitive skin .
Papulopustular Rosacea
A meta-analysis of 20 RCTs involving 2,814 patients demonstrated:
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63% achieved "clear" or "almost clear" physician global assessment (vs. 41% vehicle; )
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54% reduction in erythema severity (vs. 29% vehicle; )
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Non-inferior to metronidazole 0.75% in inflammatory lesion clearance (; 95% CI: -5.1 to -1.3 $$)
The FDA-approved 15% azelaic acid foam (Finacea®) shows rapid absorption () and favorable pharmacokinetics, with systemic exposure <1% of topical dose .
Melasma
In a 24-week trial comparing azelaic acid 20% to hydroquinone 2%:
| Outcome Measure | Azelaic Acid | Hydroquinone |
|---|---|---|
| MASI Score Reduction | 68.4% | 59.1%* |
| Patient Satisfaction | 79% | 62%* |
| Recurrence Rate (6mo) | 18% | 34%* |
| p < 0.05 |
Azelaic acid's dual inhibition of tyrosinase and ROS production provides durable pigmentation control with lower relapse rates .
| Adverse Effect | Azelaic Acid | Vehicle | Active Comparators |
|---|---|---|---|
| Transient Erythema | 15.3% | 12.1% | 17.8% |
| Scaling | 9.8% | 8.4% | 11.2% |
| Pruritus | 7.1% | 5.9% | 6.3% |
| Burning Sensation | 6.4% | 5.1% | 7.9% |
Severe reactions (e.g., contact dermatitis) occur in <2% of users, primarily with occlusive formulations .
Pharmacokinetics
Phase I trials of 15% azelaic acid foam demonstrate:
Renal excretion accounts for 75–85% of systemic elimination, primarily as unchanged drug .
Practical Usage Guidelines
Formulation Considerations
-
Gels (15%): Optimal for oily skin; enhance follicular penetration
-
Creams (20%): Preferable for dry or sensitive skin types
Application Protocol
-
Cleanse skin with pH-balanced surfactant ()
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Apply pea-sized amount to affected areas twice daily
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Initiate therapy with alternate-day application for 2 weeks
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Follow with non-comedogenic moisturizer and broad-spectrum SPF 30+
Combination Therapies
| Combination Partner | Synergistic Effect | Cautionary Notes |
|---|---|---|
| Tretinoin 0.025% | Enhanced comedolysis | Risk of irritation; space applications by 30min |
| Minocycline 100mg OD | Rapid inflammatory lesion control | Monitor for gastrointestinal upset |
| Niacinamide 4% | Barrier function restoration | No interaction risks |
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